molecular formula C9H8FNO4 B12833801 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone

1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone

Cat. No.: B12833801
M. Wt: 213.16 g/mol
InChI Key: VSLHAXHPSFINKD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-fluoro-4-methoxyacetophenone, followed by oxidation to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can enhance binding affinity to specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone can be compared with similar compounds such as:

  • 1-(3-Fluoro-4-nitrophenyl)ethanone
  • 1-(3-Fluoro-4-methoxyphenyl)ethanone
  • 1-(3-Fluoro-5-nitrophenyl)ethanone

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-7(10)9(15-2)8(4-6)11(13)14/h3-4H,1-2H3

InChI Key

VSLHAXHPSFINKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)OC)[N+](=O)[O-]

Origin of Product

United States

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